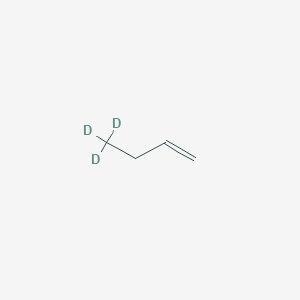
4,4,4-Trideuteriobut-1-ene
Descripción general
Descripción
4,4,4-Trideuteriobut-1-ene is a hydrocarbon that is composed of four carbon atoms and four hydrogen atoms. It is an aliphatic hydrocarbon that is part of the alkane family. It is a colorless, odorless liquid with a boiling point of -3.3°C and a melting point of -83.7°C. 4,4,4-Trideuteriobut-1-ene is a versatile compound that has a wide range of uses in the chemical industry, including synthesis, as a reagent, and as a reactant. In addition, it has applications in the fields of medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Palladium-Nanoparticle-Catalyzed Reactions
4,4,4-Trifluorobut-2-ene derivatives, closely related to 4,4,4-Trideuteriobut-1-ene, have been used in palladium-nanoparticle-catalyzed Tsuji-Trost reactions. This process involves various nucleophiles and can lead to further synthetic transformations like hydrogenation and Diels-Alder reactions (Hemelaere, Desroches, & Paquin, 2015).
Ene Reaction Studies
Investigations into the ene reaction of α,β-unsaturated esters with different compounds have utilized deuterium-substituted analogs, offering insights into reaction mechanisms and isotope effects, which are relevant for understanding reactions involving 4,4,4-Trideuteriobut-1-ene (Elemes & Foote, 1992).
Photocycloaddition Reactions
The photochemistry of compounds like 4-phenoxybut-1-enes, similar in structure to 4,4,4-Trideuteriobut-1-ene, has been extensively studied. These studies reveal how substituents influence photocycloaddition reactions, contributing to the development of new synthetic methods (AlQaradawi, Cosstick, & Gilbert, 1992).
Synthesis of Homoallyl and Homocinnamyl Skeletons
Research has shown that compounds structurally similar to 4,4,4-Trideuteriobut-1-ene, like 1-tributylstannyl-4,4-diethoxy-but-1-ene, can be used for transferring functionally substituted butenyl units onto various substrates, demonstrating their utility in complex synthetic pathways (Parrain, Duchěne, & Quintard, 1990).
Studies in Polymer Science
Neutron scattering and molecular dynamics simulations on compounds like 1,4-polybutadiene, which can be related to the structural elements of 4,4,4-Trideuteriobut-1-ene, have provided valuable insights into short-range order and structural behavior of polymers (Narros et al., 2005).
Propiedades
IUPAC Name |
4,4,4-trideuteriobut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3/i2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNZUUAINFGPBY-BMSJAHLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
59.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butene-4,4,4-D3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetradecanoic acid, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt](/img/structure/B3044046.png)
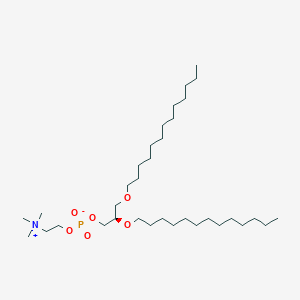
![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)

![15,17,21-Trioxa-3,6,9,12-tetraaza-16-phosphapentatriacontanoic acid, 3,6,9-tris(carboxymethyl)-16-hydroxy-11,22-dioxo-19-[(1-oxotetradecyl)oxy]-, 16-oxide, ammonium salt (1:5), (19R)-](/img/structure/B3044053.png)



![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)
![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)
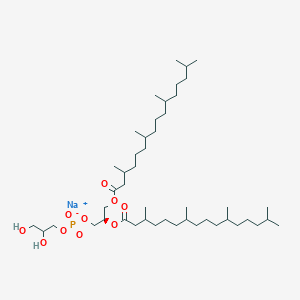
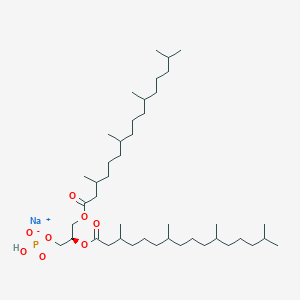
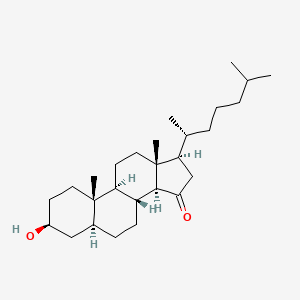
![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B3044066.png)